

# Part 1: Synthesis and Initial Characterization - Establishing the Foundation

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## Compound of Interest

**Compound Name:** 2-Bromo-6-methanesulfonylpyridin-3-amine  
**CAS No.:** 1198785-18-0  
**Cat. No.:** B1465850

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Before any attempt at crystallization, the synthesis and purification of **2-Bromo-6-methanesulfonylpyridin-3-amine** must be unequivocally confirmed. A plausible synthetic route, adapted from methodologies for similar substituted pyridines, involves a multi-step process that requires rigorous analytical verification at each stage.<sup>[5][6]</sup>

## Proposed Synthetic Pathway

A potential synthesis could start from a readily available precursor like 2,6-dibromopyridine. The synthesis would likely proceed through nucleophilic aromatic substitution and subsequent oxidation and amination steps. The identity and purity of the final product must be confirmed using a suite of spectroscopic techniques.

## Essential Spectroscopic Verification

These initial analyses form a self-validating system: mass spectrometry confirms the molecular weight, while NMR spectroscopy verifies the connectivity and chemical environment of each atom.

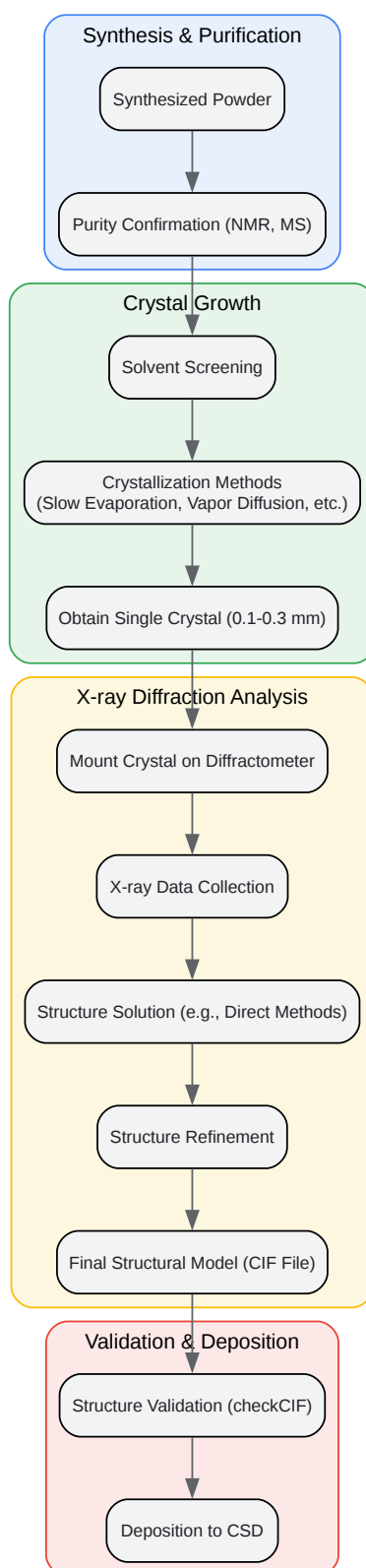
Technique	Purpose	Expected Data for C <sub>6</sub> H <sub>7</sub> BrN <sub>2</sub> O <sub>2</sub> S
Mass Spectrometry (MS)	Confirms molecular weight and elemental composition.	Expected [M+H] <sup>+</sup> at m/z ~250.9484, consistent with the molecular formula.[1]
<sup>1</sup> H NMR Spectroscopy	Determines the number and environment of protons.	Distinct signals for the two aromatic protons on the pyridine ring, the amine protons, and the methyl protons of the sulfonyl group.
<sup>13</sup> C NMR Spectroscopy	Identifies the number and type of carbon atoms.	Six distinct signals corresponding to the six carbon atoms in the molecule, with chemical shifts indicative of their electronic environment.
FTIR Spectroscopy	Confirms the presence of key functional groups.	Characteristic absorption bands for N-H stretching (amine), S=O stretching (sulfonyl), and C-Br stretching.

## Part 2: The Gold Standard - Single-Crystal X-ray Diffraction (SC-XRD)

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a crystalline solid. It provides unambiguous information on bond lengths, bond angles, and the spatial arrangement of molecules within the crystal lattice.

### Experimental Workflow: From Powder to Structure

The process is a meticulous workflow, beginning with the challenging step of growing a high-quality single crystal.



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## Sources

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